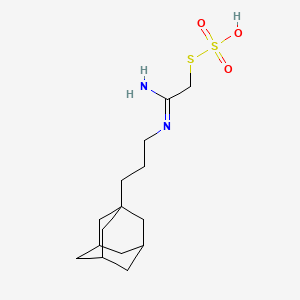
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, chloro, hydroxy, and benzenemethanol groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This is followed by the reduction of the nitro group to an amino group, resulting in 3,5-dichloroaniline.
Formylation: The next step involves the formylation of 3,5-dichloroaniline to introduce the formyl group, forming 4-amino-3,5-dichlorobenzaldehyde.
Mannich Reaction: The final step is the Mannich reaction, where 4-amino-3,5-dichlorobenzaldehyde reacts with isopropanolamine and formaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and pH, and employing catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,5-dichloro-alpha-(((1-oxo-1-methylethyl)amino)methyl)benzenemethanol.
Reduction: Formation of 4-amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3,5-dichlorobenzyl alcohol
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzene
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane
Uniqueness
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and lipophilic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
38339-12-7 |
|---|---|
Molekularformel |
C11H16Cl2N2O2 |
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H16Cl2N2O2/c1-11(2,17)15-5-9(16)6-3-7(12)10(14)8(13)4-6/h3-4,9,15-17H,5,14H2,1-2H3 |
InChI-Schlüssel |
VRJQLDXHONBMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


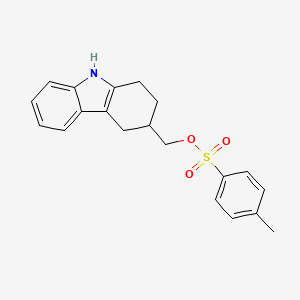
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
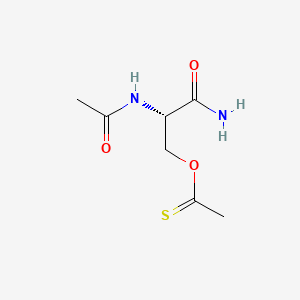
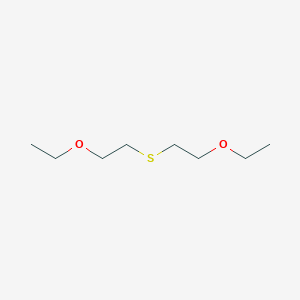

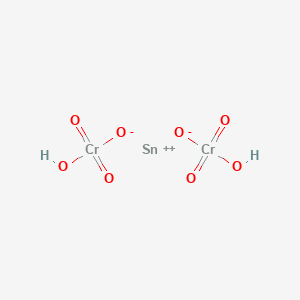
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)


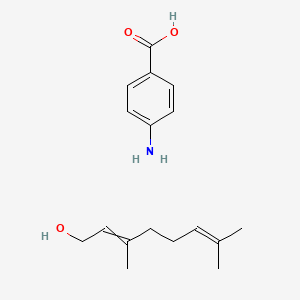
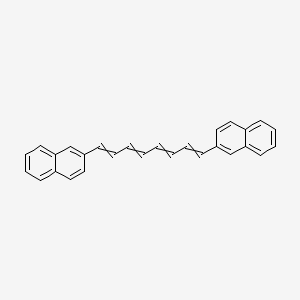
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

